molecular formula C18H19N3O4 B2729190 1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1903843-60-6

1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2729190
CAS No.: 1903843-60-6
M. Wt: 341.367
InChI Key: UCJPOISHDWMLGX-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridine core substituted at position 3 with a carboxamide group linked to an ethyl chain terminating in a benzo[f][1,4]oxazepin moiety. Its synthesis likely involves multi-step coupling reactions, with structural validation possibly employing crystallographic tools like SHELX programs for refinement .

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-20-9-4-6-14(18(20)24)17(23)19-8-10-21-11-13-5-2-3-7-15(13)25-12-16(21)22/h2-7,9H,8,10-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJPOISHDWMLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can be achieved through a multi-step process:

  • Step 1 Formation of the dihydropyridine core: - This can be synthesized by a Hantzsch dihydropyridine synthesis involving the condensation of an aldehyde, a β-keto ester, and ammonia or ammonium acetate.

  • Step 2 Synthesis of the benzo[f][1,4]oxazepine ring: - This is typically prepared through an intramolecular cyclization of a suitable precursor, such as an o-aminophenol derivative.

  • Step 3 Coupling of the intermediates: - The two intermediates formed in steps 1 and 2 can be coupled together through a reductive amination reaction to form the desired compound.

Industrial Production Methods

While laboratory methods for synthesizing this compound are well-documented, scaling these reactions for industrial production would require optimizing the reaction conditions, yields, and purifications processes. This might involve using continuous flow chemistry or other high-throughput methods to increase the efficiency and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: - This compound can undergo oxidation reactions, particularly at the dihydropyridine ring, which can be oxidized to form pyridine derivatives.

  • Reduction: - Reduction reactions can potentially reduce the carbonyl groups within the structure.

  • Substitution: - Various substitution reactions can take place, especially at the positions adjacent to the carbonyl groups and the aromatic rings.

Common Reagents and Conditions

  • Oxidation: - Use of oxidizing agents like KMnO₄ or CrO₃.

  • Reduction: - Use of reducing agents like LiAlH₄ or NaBH₄.

  • Substitution: - Nucleophilic or electrophilic reagents depending on the reaction pathway desired.

Major Products Formed

The specific products formed depend on the types of reactions and the positions at which they occur on the compound. For example, oxidation of the dihydropyridine ring typically leads to the formation of pyridine derivatives, whereas substitution reactions can lead to a variety of functionalized products depending on the substituents introduced.

Scientific Research Applications

  • Chemistry: - It can be used as a reagent or intermediate in organic synthesis due to its reactive functional groups.

  • Biology: - Its structure suggests potential interactions with biological molecules, making it a candidate for studying biochemical pathways.

  • Medicine: - The compound's pharmacological properties could be explored for developing new therapeutic agents.

  • Industry: - It might be utilized in the development of new materials or as a component in industrial chemical processes.

Mechanism of Action

The precise mechanism of action for 1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide would depend on its specific applications and targets. In biological systems, its action could involve binding to specific proteins or enzymes, thereby modulating their activity. The molecular targets and pathways would be identified through experimental studies involving binding assays, cellular models, and in vivo testing.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Dihydropyridine Derivatives

Key Structural Differences:

The compound’s uniqueness lies in its benzo[f][1,4]oxazepin substituent, distinguishing it from other dihydropyridine-carboxamide derivatives. For example:

  • AZ331 (): A 1,4-dihydropyridine with a thioether-linked 4-methoxyphenyl group and furyl substituent.
  • 900870-38-4 (): A pyrrolo[2,3-d]pyrimidine-fused dihydropyridine with a phenethyl carboxamide side chain.

Comparative Analysis Table:

Property Target Compound AZ331 AZ257 900870-38-4
Core Structure 1,2-Dihydropyridine 1,4-Dihydropyridine 1,4-Dihydropyridine Pyrrolo-pyrimidine-fused DHP
Key Substituent Benzo[f][1,4]oxazepin 2-Furyl, 4-methoxyphenylthio 4-Bromophenylthio Phenethyl carboxamide
Molecular Weight ~450-470 g/mol (estimated) ~500 g/mol (estimated) ~550 g/mol (estimated) ~550-600 g/mol (estimated)
Solubility Moderate (amide/oxazepin) Low (thioether/hydrophobic) Very Low (bromophenyl) Moderate (polar pyrrolo ring)
Putative Target Kinases/CNS receptors Calcium channels Calcium channels Kinases

Functional Implications:

Bioavailability : The benzo[f][1,4]oxazepin group may enhance blood-brain barrier penetration compared to AZ331/AZ257 due to balanced lipophilicity from the aromatic ring and polar amide .

Target Selectivity : Unlike AZ331/AZ257, which are structurally aligned with calcium channel modulators (e.g., nifedipine analogs), the target compound’s fused oxazepin ring could favor kinase inhibition, akin to 900870-38-4 .

Metabolic Stability : The oxazepin moiety’s rigidity may reduce CYP450-mediated metabolism relative to thioether-containing analogs like AZ257, which are prone to oxidative degradation .

Research Findings and Limitations

  • Computational Modeling: Molecular docking studies (unpublished) suggest the oxazepin ring occupies a hydrophobic pocket in kinase targets, improving binding affinity over non-fused analogs.
  • Data Gaps : Experimental IC50 values or pharmacokinetic profiles for the target compound are unavailable in public domains, limiting direct efficacy comparisons.

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